N-Protection vs. Unprotected 2-Phenylpyrrole
1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one (CAS 113676-13-4) bears an N-acetyl protecting group, whereas 2-phenylpyrrole (CAS 3042-22-6) contains a free pyrrole NH. The N-acetyl group eliminates the hydrogen-bond donor capacity of the pyrrole nitrogen and reduces electron density on the heterocyclic ring through the electron-withdrawing effect of the carbonyl, which alters both the compound's reactivity profile and its chromatographic behavior .
| Evidence Dimension | Hydrogen-bond donor count / Polar surface area |
|---|---|
| Target Compound Data | H-bond donor count = 0; Topological Polar Surface Area (TPSA) = 22.00 Ų |
| Comparator Or Baseline | 2-Phenylpyrrole (CAS 3042-22-6): H-bond donor count = 1 (NH group) |
| Quantified Difference | Reduction of 1 H-bond donor; TPSA reduction of approximately 10.9 Ų relative to 2-phenyl-1-(1H-pyrrol-2-yl)ethanone (TPSA = 32.9 Ų) [1] |
| Conditions | Calculated molecular descriptors per standard cheminformatic algorithms |
Why This Matters
The absence of a hydrogen-bond donor in CAS 113676-13-4 enhances its solubility in non-polar organic solvents and simplifies chromatographic purification relative to NH-containing analogs, while also preventing N-deprotonation side reactions under basic conditions that can compromise synthetic yields.
- [1] Angene Chemical. CAS 13169-74-9 Ethanone, 2-phenyl-1-(1H-pyrrol-2-yl)- Technical Data. View Source
